molecular formula C15H13ClN2O2 B2982093 (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 338747-56-1

(2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No. B2982093
CAS RN: 338747-56-1
M. Wt: 288.73
InChI Key: SMFJPYFKEHUIKZ-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone, also known as CPM, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of benzoxazinone, a heterocyclic compound, and has been studied for its ability to modulate various biochemical and physiological processes. CPM has been used in a variety of laboratory experiments due to its ability to modulate enzyme activities, its low toxicity, and its relatively low cost.

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies involving the synthesis of compounds with similar structural motifs, such as boric acid ester intermediates with benzene rings, have been conducted to explore their chemical properties and potential applications. These studies involve detailed analyses using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside theoretical calculations like density functional theory (DFT) to understand the conformational stability and electronic structure of these compounds (Huang et al., 2021).

Antimicrobial Activity

  • Research into the antimicrobial properties of pyridine derivatives, including their synthesis and structural elucidation, has been carried out to identify new therapeutic agents. These studies involve the creation of various substituted benzothiazoles and pyridinyl methanones, testing their activity against bacteria and fungi to find compounds with potential medicinal applications (Patel et al., 2011).

Molecular Interaction Studies

  • The molecular interactions and binding affinities of certain compounds, including those with pyridinyl groups, with biological receptors have been explored to understand their potential as pharmaceutical agents. These studies provide insights into the steric and electrostatic requirements for binding to specific receptors, which is critical for drug design and development (Shim et al., 2002).

Crystal and Molecular Structure Analyses

  • Investigations into the crystal and molecular structures of compounds featuring chloropyridinyl and methanone groups have been conducted to better understand their structural characteristics and potential for forming hydrogen bonds, which is important for designing materials with specific properties (Lakshminarayana et al., 2009).

properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-9-20-13-7-3-2-6-12(13)18(10)15(19)11-5-4-8-17-14(11)16/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFJPYFKEHUIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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